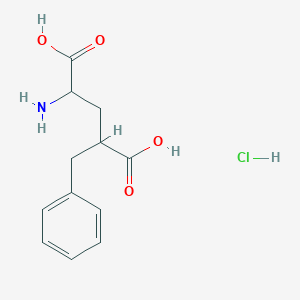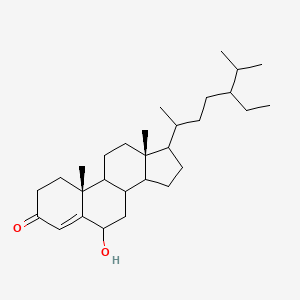
Stigmast-4-en-6beta-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmast-4-en-6beta-ol-3-one is a bioactive compound known for its potential therapeutic properties. It has been studied for its effects on various biological systems, particularly in the context of cancer research. This compound has shown promise in decreasing cell viability and inducing apoptosis and ferroptosis in liver cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stigmast-4-en-6beta-ol-3-one typically involves multiple steps, including the oxidation of precursor sterols. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired scale and application.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The choice of method depends on factors such as cost, availability of raw materials, and intended use. Optimization of reaction conditions and purification processes is essential to ensure consistency and quality in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Stigmast-4-en-6beta-ol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the compound into different derivatives with unique properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Research has shown its ability to modulate cellular processes, making it a candidate for studying cell signaling pathways.
Industry: Its bioactive properties make it a potential ingredient in pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism by which Stigmast-4-en-6beta-ol-3-one exerts its effects involves multiple molecular targets and pathways. It has been shown to reduce the expression of E2F1, a transcription factor involved in cell cycle regulation, and upregulate p53, a tumor suppressor protein . This dual action leads to increased apoptosis and ferroptosis in cancer cells, contributing to its anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmast-4-en-3-one: Another sterol derivative with similar structural features but different biological activities.
Stigmast-5-en-3beta-ol: Known for its cholesterol-lowering properties and presence in various plant sources.
Uniqueness
Stigmast-4-en-6beta-ol-3-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to induce both apoptosis and ferroptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and therapeutic development .
Propriétés
Formule moléculaire |
C29H48O2 |
|---|---|
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1 |
Clé InChI |
IWNCBADONFSAAW-BYNGLDFVSA-N |
SMILES isomérique |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


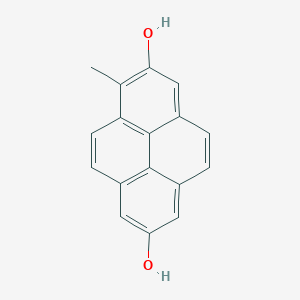
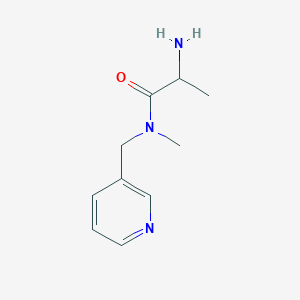
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)
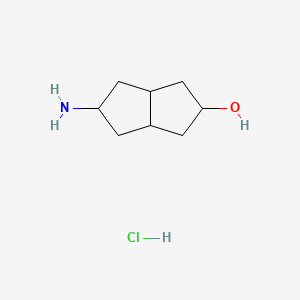
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)
![tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14780606.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)


![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
